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molecular formula C13H14N4O2 B8638966 3-azido-7-(diethylamino)-2H-chromen-2-one

3-azido-7-(diethylamino)-2H-chromen-2-one

Cat. No. B8638966
M. Wt: 258.28 g/mol
InChI Key: YXHRHSDKMLARBD-UHFFFAOYSA-N
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Patent
US07745229B2

Procedure details

7-Diethylamino-3-amino coumarin (100 mg, 0.43 mmol) was dissolved slowly in HCl aq. (17.2%, 4 mL) at room temperature. Upon cooling to 0-5° C. and addition of a solution of NaNO2 (30 mg, 0.43 mmol), the reaction mixture was stirred for 1 hour at 0-5° C. This was followed by the addition of potassium acetate (2 g) in water (5 mL) to adjust the pH of the resulting solution to 4. Sodium azide (57 mg, 0.88 mmol) was added in portions at 0-5° C., the mixture stirred at 0-5° C. for another five hours. The precipitated product was rapidly filtered, washed with ice-cold water (10 mL) and dried under vacuum to yield the final product as a yellow solid: 84 mg, 80%. The product was stored at −20° C. IR (KBr): 2113 (vs), 1710 (s), 1625 (m), 1512 (m); 1H NMR (300 MHz, CDCl3) δ 1.26 (t, J=7.25 Hz, 6H), 3.48 (q, J=7.24 Hz, 4H), 6.50 (s, 1H), 6.70 (d, J=8.04 Hz, 1H), 7.10 (s, 1H), 7.20 (d, J=9.07 Hz, 1H); EI-MS for C13H14N4O2 m/z (MH+): 259.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
57 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([NH2:15])[C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1)[CH3:2].N([O-])=O.[Na+].C([O-])(=O)C.[K+].[N-:27]=[N+:28]=[N-].[Na+]>Cl.O>[N:15]([C:9]1[C:10](=[O:14])[O:11][C:12]2[C:7]([CH:8]=1)=[CH:6][CH:5]=[C:4]([N:3]([CH2:1][CH3:2])[CH2:16][CH3:17])[CH:13]=2)=[N+:27]=[N-:28] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)N)CC
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
potassium acetate
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
57 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 0-5° C. for another five hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitated product was rapidly filtered
WASH
Type
WASH
Details
washed with ice-cold water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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